molecular formula C7H4N2O6 B1591916 4-Nitropyridine-2,6-dicarboxylic acid CAS No. 63897-10-9

4-Nitropyridine-2,6-dicarboxylic acid

Cat. No.: B1591916
CAS No.: 63897-10-9
M. Wt: 212.12 g/mol
InChI Key: BMTDAQKFBHYKLJ-UHFFFAOYSA-N
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Description

4-Nitropyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of pyridine, featuring nitro and carboxylic acid functional groups at the 4 and 2,6 positions, respectively. This compound is notable for its applications in various fields, including pharmaceuticals, materials science, and catalysis .

Mechanism of Action

The compound’s pharmacokinetics could be influenced by its physicochemical properties. For example, its solubility could affect its absorption and distribution in the body. The presence of carboxylic acid groups suggests that it might form salts with bases, which could potentially be used to improve its solubility .

The action environment of the compound could be influenced by various factors such as pH and the presence of other substances that could react with the compound. For example, the reactivity of the nitro group could be affected by the presence of reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyridine-2,6-dicarboxylic acid typically involves nitration and oxidation reactions. One common method starts with pyridine N-oxide, which undergoes nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide. This intermediate is then treated with phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic nitration products, allowing for safe scale-up. The continuous extraction and optimized conditions result in high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitropyridine-2,6-dicarboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Nitropyridine-2,6-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .

Properties

IUPAC Name

4-nitropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDAQKFBHYKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613581
Record name 4-Nitropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63897-10-9
Record name 4-Nitropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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